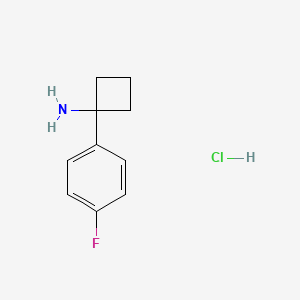

1-(4-Fluorophenyl)cyclobutan-1-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-fluorophenyl)cyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN.ClH/c11-9-4-2-8(3-5-9)10(12)6-1-7-10;/h2-5H,1,6-7,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHGWAVIHBAZSMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=CC=C(C=C2)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Fluorophenyl)cyclobutan-1-amine HCl

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Fluorophenyl)cyclobutan-1-amine hydrochloride is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a cyclobutane ring appended with a fluorophenyl group and a primary amine, presents a unique three-dimensional scaffold that can be exploited for developing novel therapeutic agents. The hydrochloride salt form enhances its solubility and stability, making it a suitable candidate for pharmaceutical development. This guide provides a comprehensive overview of its core physicochemical properties and outlines detailed methodologies for its characterization, offering a foundational understanding for researchers working with this compound.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug candidate is paramount for its development. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability.

Chemical Structure and Identity

-

IUPAC Name: this compound

-

Molecular Formula: C₁₀H₁₃ClFN

-

Molecular Weight: 201.67 g/mol

| Identifier | Value |

| InChI | 1S/C10H12FN.ClH/c11-9-4-2-8(3-5-9)10(12)6-1-7-10;/h2-5H,1,6-7,12H2;1H |

| InChIKey | UHGWAVIHBAZSMM-UHFFFAOYSA-N |

| SMILES | C1CC(C1)(C2=CC=C(C=C2)F)N.Cl |

Physical Characteristics

1-(4-Fluorophenyl)cyclobutan-1-amine HCl is typically a white to off-white crystalline solid. The reported melting point is in the range of 110-112 °C.

Solubility Profile

As a hydrochloride salt, 1-(4-Fluorophenyl)cyclobutan-1-amine HCl exhibits good solubility in aqueous solutions. The protonated amine group allows for favorable interactions with polar solvents like water. It is also reported to be soluble in organic solvents such as methanol, ethanol, and ether. For drug development purposes, quantitative solubility studies in biorelevant media (e.g., simulated gastric and intestinal fluids) are crucial.

Acidity Constant (pKa)

Spectroscopic and Analytical Characterization

A suite of analytical techniques is essential for confirming the identity, purity, and structure of 1-(4-Fluorophenyl)cyclobutan-1-amine HCl.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds.

The proton NMR spectrum of 1-(4-Fluorophenyl)cyclobutan-1-amine HCl in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) would be expected to show distinct signals for the aromatic, cyclobutyl, and amine protons.

-

Aromatic Protons: The 4-fluorophenyl group will exhibit a characteristic AA'BB' splitting pattern due to the fluorine substitution. Two multiplets, each integrating to two protons, are expected in the aromatic region (typically δ 7.0-7.5 ppm).

-

Cyclobutyl Protons: The six protons on the cyclobutane ring will appear as complex multiplets in the aliphatic region (typically δ 1.5-2.5 ppm) due to complex spin-spin coupling.

-

Amine Protons: The three protons of the ammonium group (-NH₃⁺) will likely appear as a broad singlet. Its chemical shift can be variable and is dependent on the solvent, concentration, and temperature. In D₂O, this signal will disappear due to proton-deuterium exchange.[5]

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.

-

Aromatic Carbons: Six signals are expected for the aromatic ring. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.

-

Cyclobutyl Carbons: Signals for the cyclobutane carbons will be present in the aliphatic region. The quaternary carbon attached to the amine and phenyl group will be downfield compared to the other cyclobutyl carbons.

-

Quaternary Carbon: The carbon atom of the cyclobutane ring attached to both the phenyl ring and the amino group will appear as a distinct signal.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique for identifying functional groups. As a primary amine hydrochloride, the IR spectrum will have characteristic absorption bands.

-

N-H Stretching: A broad band in the region of 3200-2800 cm⁻¹ is characteristic of the N-H stretching vibrations of the ammonium salt (-NH₃⁺).

-

Aromatic C-H Stretching: Peaks just above 3000 cm⁻¹ are indicative of the aromatic C-H bonds.

-

Aliphatic C-H Stretching: Absorptions just below 3000 cm⁻¹ correspond to the C-H bonds of the cyclobutane ring.

-

N-H Bending: An absorption band around 1600-1500 cm⁻¹ can be attributed to the N-H bending (scissoring) vibration of the primary amine salt.[6][7][8]

-

C-N Stretching: The C-N stretching vibration is expected in the 1250–1020 cm⁻¹ region for aliphatic amines.[7]

-

C-F Stretching: A strong absorption band in the region of 1250-1000 cm⁻¹ is indicative of the C-F bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For the free base, 1-(4-Fluorophenyl)cyclobutanamine, the molecular ion peak [M]⁺ would be observed at m/z 179.1. The fragmentation pattern would likely involve cleavage of the cyclobutane ring and loss of small neutral molecules. Alpha-cleavage next to the amine is a common fragmentation pathway for amines.[9] The fragmentation of the cyclobutane ring can lead to the loss of ethene (28 Da).[10][11]

Stability and Degradation

Understanding the stability of a drug substance is critical for determining its shelf-life and appropriate storage conditions. As an amine hydrochloride, 1-(4-Fluorophenyl)cyclobutan-1-amine HCl is generally more stable than its free base form. However, it can still be susceptible to degradation under certain conditions.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[12][13][14][15] These studies typically involve subjecting the compound to stress conditions such as:

-

Acidic and Basic Hydrolysis: The compound is exposed to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at elevated temperatures. While the amide bond is not present, extreme pH can potentially affect the molecule.

-

Oxidative Degradation: Exposure to an oxidizing agent like hydrogen peroxide (H₂O₂) can reveal susceptibility to oxidation. Primary amines can be susceptible to oxidation.[12][16]

-

Thermal Degradation: The solid compound is heated to assess its stability at elevated temperatures.

-

Photodegradation: The compound is exposed to UV and visible light to determine its photosensitivity.

The degradation products are then identified and characterized using techniques like LC-MS. This information is vital for developing stability-indicating analytical methods.

Experimental Protocols

The following section provides generalized, step-by-step methodologies for the key experiments discussed.

Protocol 1: pKa Determination by Potentiometric Titration

This protocol outlines the determination of the acid dissociation constant (pKa) of the primary amine.[17][18][19][20]

-

Preparation of Solutions:

-

Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

Accurately weigh and dissolve a known amount of 1-(4-Fluorophenyl)cyclobutan-1-amine HCl in deionized water to create a solution of known concentration (e.g., 0.01 M).

-

-

Titration Setup:

-

Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).

-

Place a known volume of the amine hydrochloride solution into a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode into the solution.

-

-

Titration Procedure:

-

Slowly add the standardized NaOH solution in small, known increments (e.g., 0.1 mL) to the stirred amine solution.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of NaOH added.

-

The pKa is the pH at the half-equivalence point. This can also be determined from the first derivative of the titration curve.

-

Caption: Workflow for pKa determination by potentiometric titration.

Protocol 2: Characterization by ATR-FTIR Spectroscopy

This protocol describes a straightforward method for obtaining an infrared spectrum of the solid compound.[21][22][23][24][25]

-

Instrument Preparation:

-

Ensure the ATR-FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Clean the ATR crystal (e.g., diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

-

-

Background Spectrum:

-

With the clean, empty ATR crystal, collect a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

-

-

Sample Analysis:

-

Place a small amount of the solid 1-(4-Fluorophenyl)cyclobutan-1-amine HCl powder onto the center of the ATR crystal.

-

Lower the press arm to ensure firm and even contact between the sample and the crystal.

-

Collect the sample spectrum.

-

-

Data Processing:

-

The software will automatically subtract the background spectrum.

-

Identify and label the characteristic absorption peaks.

-

Caption: Workflow for ATR-FTIR analysis of a solid sample.

Protocol 3: Purity Determination by HPLC

This protocol outlines a general approach for assessing the purity of 1-(4-Fluorophenyl)cyclobutan-1-amine HCl using reverse-phase high-performance liquid chromatography (HPLC).

-

Mobile Phase and Sample Preparation:

-

Prepare the mobile phase, which typically consists of a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).

-

-

HPLC System Setup:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Set the column temperature (e.g., 30 °C).

-

Set the flow rate (e.g., 1.0 mL/min).

-

Set the UV detection wavelength (e.g., 254 nm, or a wavelength of maximum absorbance for the fluorophenyl chromophore).

-

-

Analysis:

-

Inject a known volume of the sample solution (e.g., 10 µL) onto the column.

-

Run the chromatogram for a sufficient time to allow for the elution of the main peak and any potential impurities.

-

-

Data Analysis:

-

Integrate the peaks in the chromatogram.

-

Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks.

-

Caption: Workflow for purity determination by HPLC.

Conclusion

This compound is a valuable building block in pharmaceutical research. This guide has provided a detailed overview of its key physicochemical properties and the analytical methodologies required for its comprehensive characterization. By applying these principles and protocols, researchers can ensure the quality and integrity of this compound, facilitating its successful application in drug discovery and development programs.

References

- 1. 1-(4-Fluorophenyl)cyclobutan-1-aMine, HCl | 1216658-90-0 [chemicalbook.com]

- 2. 1-(4-Fluorophenyl)cyclobutan-1-aMine, HCl | 1216658-90-0 [amp.chemicalbook.com]

- 3. peerj.com [peerj.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Chemistry: Amine infrared spectra [openchemistryhelp.blogspot.com]

- 9. youtube.com [youtube.com]

- 10. mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. mdpi.com [mdpi.com]

- 12. ijrpp.com [ijrpp.com]

- 13. ajpsonline.com [ajpsonline.com]

- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. forced degradation products: Topics by Science.gov [science.gov]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. enamine.net [enamine.net]

- 19. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models | MDPI [mdpi.com]

- 20. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 22. FT-IR/ATR Solid Film Formation: Qualitative and Quantitative Analysis of a Piperacillin-Tazobactam Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. mdpi.com [mdpi.com]

- 25. mmrc.caltech.edu [mmrc.caltech.edu]

1-(4-Fluorophenyl)cyclobutan-1-amine hydrochloride CAS number

An In-depth Technical Guide to 1-(4-Fluorophenyl)cyclobutan-1-amine hydrochloride

This guide provides a comprehensive technical overview of this compound (CAS No. 1216658-90-0), a research chemical with significant potential in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the pharmaceutical industry, this document delves into the compound's synthesis, properties, analytical methodologies, and potential applications, grounding all information in established scientific principles.

Introduction and Chemical Identity

This compound belongs to the class of aromatic amines, featuring a unique cyclobutane moiety attached to a fluorinated phenyl ring.[1] This structural combination makes it a valuable building block and a potential lead compound in the exploration of novel therapeutics. The hydrochloride salt form enhances the compound's stability and aqueous solubility, which is a critical consideration for both chemical reactions and potential pharmaceutical formulations.

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number: 1216658-90-0 .[2][3][4][5]

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental for its application in a laboratory setting. These properties dictate storage conditions, solvent selection for reactions and analysis, and handling procedures.

| Property | Value | Source |

| CAS Number | 1216658-90-0 | [2][3][4][5] |

| Molecular Formula | C10H13ClFN | [4] |

| Molecular Weight | 201.67 g/mol (hydrochloride salt) | Inferred from Formula |

| Appearance | White crystalline solid | [6] |

| Purity | Typically ≥95% | [3] |

| Solubility | Soluble in water, methanol, and ethanol | [6] |

| Storage | Store at room temperature, away from moisture | [7] |

| SMILES Code | NC1(C2=CC=C(F)C=C2)CCC1.[H]Cl | [2] |

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity.[6] The general strategy involves the formation of the cyclobutane ring, introduction of the fluorophenyl group, amination, and final conversion to the hydrochloride salt.

General Synthetic Strategy

A common and effective approach involves the reaction of a Grignard reagent with cyclobutanone, followed by amination. The Grignard reagent, 4-fluorophenylmagnesium bromide, is prepared from 1-bromo-4-fluorobenzene and magnesium. This organometallic compound then acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclobutanone. The resulting tertiary alcohol is then converted to the amine, often through a Ritter reaction or similar amination protocols, followed by acidification to produce the stable hydrochloride salt.

Caption: Synthetic workflow for 1-(4-Fluorophenyl)cyclobutan-1-amine HCl.

Detailed Experimental Protocol

Objective: To synthesize this compound.

Materials:

-

1-Bromo-4-fluorobenzene

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Cyclobutanone

-

Sulfuric acid

-

Acetonitrile

-

Hydrochloric acid (ethereal solution)

-

Sodium bicarbonate

-

Dichloromethane

-

Anhydrous sodium sulfate

Procedure:

-

Grignard Reagent Preparation: To a flame-dried, three-neck flask under an inert argon atmosphere, add magnesium turnings. Add a solution of 1-bromo-4-fluorobenzene in anhydrous diethyl ether dropwise. Initiate the reaction with gentle heating if necessary. Reflux the mixture for 2 hours to ensure complete formation of 4-fluorophenylmagnesium bromide.

-

Nucleophilic Addition: Cool the Grignard solution to 0°C. Add a solution of cyclobutanone in anhydrous diethyl ether dropwise, maintaining the temperature below 10°C. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-(4-fluorophenyl)cyclobutanol.

-

Amination (Ritter Reaction): Dissolve the crude alcohol in acetonitrile and cool to 0°C. Slowly add concentrated sulfuric acid. Stir at room temperature for 24 hours.

-

Hydrolysis: Carefully pour the reaction mixture onto ice and basify with a saturated sodium bicarbonate solution until pH > 9.

-

Product Isolation: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the free base, 1-(4-fluorophenyl)cyclobutan-1-amine.

-

Salt Formation: Dissolve the free base in a minimal amount of diethyl ether. Add an ethereal solution of HCl dropwise until precipitation is complete.

-

Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white solid.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS.

Potential Mechanism of Action and Biological Applications

While specific biological activity data for this compound is not widely published, its structure suggests potential interactions with biological targets, particularly within the central nervous system (CNS).[6] Arylamine scaffolds are common in compounds that target monoamine transporters or G-protein coupled receptors (GPCRs).

The presence of the fluorophenyl group can enhance metabolic stability and binding affinity to target proteins.[1] Therefore, this compound is a valuable intermediate for creating libraries of molecules for screening in anti-anxiety, anti-depressant, or anti-tumor drug discovery programs.[6]

Caption: Hypothetical mechanism of action for a derivative compound.

Analytical Methodologies

To ensure the quality and purity of this compound, robust analytical methods are essential. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the standard method for purity assessment and quantification.

HPLC Method for Purity Analysis

Objective: To determine the purity of a sample of this compound.

Instrumentation & Conditions:

-

HPLC System: Agilent 1260 Infinity II or equivalent

-

Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

-

Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

-

Detection: UV at 254 nm

Procedure:

-

Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

-

System Suitability: Inject a standard solution five times to ensure system precision (RSD < 2%).

-

Analysis: Inject the sample solution.

-

Data Processing: Integrate all peaks and calculate the area percentage of the main peak to determine the purity.

Caption: Analytical workflow for HPLC purity determination.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. The free base is an irritant.[8]

-

Storage: Store in a tightly sealed container in a cool, dry place. The hydrochloride salt is hygroscopic and should be protected from moisture.

-

First Aid:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes.

-

Skin Contact: Wash off with soap and plenty of water.

-

Inhalation: Move to fresh air.

-

Ingestion: Rinse mouth with water. Do not induce vomiting.

-

In all cases of exposure, seek medical attention.

-

Conclusion

This compound (CAS No. 1216658-90-0) is a well-defined chemical entity with significant utility for the research and development community. Its unique structural features make it an attractive starting point for the synthesis of novel compounds with potential therapeutic value. This guide provides the foundational knowledge required for its synthesis, analysis, and safe handling, empowering scientists to effectively utilize this compound in their discovery efforts.

References

- 1. Buy 1-(4-Fluorophenyl)-3,3-dimethylcyclobutan-1-aminehydrochloride (EVT-13732087) [evitachem.com]

- 2. 1216658-90-0|this compound|BLD Pharm [bldpharm.com]

- 3. 1216658-90-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 1-(4-Fluorophenyl)cyclobutan-1-aMine, HCl | 1216658-90-0 [amp.chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. 1-(4-Fluorophenyl)cyclobutan-1-aMine, HCl | 1216658-90-0 [chemicalbook.com]

- 8. 1-(4-Fluorophenyl)cyclobutanamine | C10H12FN | CID 24274285 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Spectroscopic and Analytical Profile of 1-(4-Fluorophenyl)cyclobutan-1-amine Hydrochloride

This in-depth technical guide provides a comprehensive analysis of the spectral data for 1-(4-Fluorophenyl)cyclobutan-1-amine hydrochloride (C₁₀H₁₃ClFN). Designed for researchers, scientists, and drug development professionals, this document elucidates the theoretical Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of the compound. Given the limited availability of public experimental spectra, this guide leverages established spectroscopic principles and data from analogous structures to present a robust predictive profile, empowering researchers in their identification and characterization efforts.

Introduction: The Structural Significance of a Fluorinated Cyclobutylamine

This compound is a synthetic organic compound featuring a cyclobutane ring substituted with a 4-fluorophenyl group and a primary amine, the latter being protonated to form a hydrochloride salt.[1][2] The presence of the fluorophenyl moiety makes it a compound of interest in medicinal chemistry, as fluorine substitution can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3] The cyclobutane ring introduces a degree of conformational rigidity, which can be advantageous in drug design for optimizing interactions with protein binding pockets.

Accurate characterization of such molecules is paramount, and spectroscopic techniques are the cornerstone of this process. This guide provides a detailed theoretical framework for the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound, explaining the rationale behind the predicted spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. For this compound, we will consider the spectra of the two most informative nuclei: ¹H and ¹³C.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to reveal distinct signals for the aromatic, cyclobutyl, and amine protons. The chemical shifts are influenced by the electronegativity of adjacent atoms and the overall electronic structure of the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (ortho to F) | ~7.1 - 7.3 | Triplet | 2H |

| Aromatic (meta to F) | ~7.4 - 7.6 | Triplet | 2H |

| Cyclobutyl (β-protons) | ~2.2 - 2.6 | Multiplet | 4H |

| Cyclobutyl (γ-proton) | ~1.9 - 2.2 | Multiplet | 2H |

| Amine (-NH₃⁺) | ~8.5 - 9.5 | Broad Singlet | 3H |

Causality behind Predictions:

-

Aromatic Protons: The 4-fluorophenyl group will exhibit a characteristic AA'BB' system, which often simplifies to two triplets due to the strong coupling between adjacent protons and the additional coupling to fluorine. The protons ortho to the electron-withdrawing fluorine atom are expected to be slightly upfield compared to the meta protons.[4]

-

Cyclobutyl Protons: The protons on the cyclobutane ring will appear as complex multiplets due to geminal and vicinal coupling. The protons on the carbons adjacent to the quaternary carbon (β-protons) will be deshielded and appear further downfield compared to the single proton on the opposing carbon (γ-proton).[4]

-

Amine Protons: The protons of the ammonium group (-NH₃⁺) are expected to be significantly deshielded due to the positive charge and will appear as a broad singlet. The broadness is a result of rapid exchange with any trace amounts of water and quadrupolar relaxation from the nitrogen atom. The signal's position is highly dependent on the solvent and concentration.[5]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Quaternary Cyclobutyl (C-NH₃⁺) | ~60 - 70 |

| Cyclobutyl (-CH₂-) | ~30 - 40 |

| Cyclobutyl (-CH₂- γ to C-NH₃⁺) | ~15 - 25 |

| Aromatic (C-F) | ~160 - 165 (d, ¹JCF ≈ 245 Hz) |

| Aromatic (C-ipso) | ~135 - 145 |

| Aromatic (CH, ortho to F) | ~115 - 120 (d, ²JCF ≈ 21 Hz) |

| Aromatic (CH, meta to F) | ~128 - 132 (d, ³JCF ≈ 8 Hz) |

Causality behind Predictions:

-

Quaternary Carbon: The carbon atom of the cyclobutane ring attached to both the phenyl group and the ammonium group will be significantly deshielded.

-

Cyclobutyl Carbons: The methylene carbons of the cyclobutane ring will appear in the aliphatic region, with slight variations in their chemical shifts due to their proximity to the substituents.

-

Aromatic Carbons: The carbon atom directly bonded to the fluorine will show a large one-bond coupling constant (¹JCF). The other aromatic carbons will also exhibit smaller couplings to the fluorine atom.[6] The chemical shifts are characteristic of a 4-substituted fluorobenzene.

Experimental Protocol for NMR Spectroscopy

A generalized protocol for acquiring NMR spectra for a small organic molecule like this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). DMSO-d₆ is often a good choice for hydrochloride salts as it can solubilize the compound and has a well-defined residual solvent peak.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30° pulse angle, a 1-2 second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are necessary.

-

Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).

-

Caption: A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200 - 2800 | Strong, Broad | N-H Stretch (Ammonium salt) |

| ~3000 - 2850 | Medium | C-H Stretch (Aromatic and Aliphatic) |

| ~1610, ~1510 | Medium-Strong | C=C Stretch (Aromatic Ring) |

| ~1600 - 1500 | Medium | N-H Bend (Amine) |

| ~1450 | Medium | C-H Bend (Aliphatic) |

| ~1230 | Strong | C-F Stretch |

| ~830 | Strong | C-H Out-of-plane Bend (para-disubstituted) |

Causality behind Predictions:

-

N-H Stretching: The most prominent feature for a primary amine hydrochloride is the broad and strong absorption band in the 3200-2800 cm⁻¹ region, corresponding to the stretching vibrations of the -NH₃⁺ group.[4][7] This broadness is due to extensive hydrogen bonding in the solid state.

-

C-H Stretching: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.[8]

-

Aromatic C=C Stretching: The benzene ring will show characteristic stretching vibrations around 1610 and 1510 cm⁻¹.[8]

-

N-H Bending: The scissoring vibration of the -NH₃⁺ group is expected in the 1600-1500 cm⁻¹ range.[7]

-

C-F Stretching: The C-F bond gives rise to a strong absorption, typically in the 1250-1000 cm⁻¹ region. For fluorobenzenes, this is often a sharp and intense peak around 1230 cm⁻¹.

-

Out-of-Plane Bending: The para-substitution pattern on the aromatic ring will result in a strong out-of-plane C-H bending vibration in the 850-800 cm⁻¹ region.[8]

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the ATR crystal.

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elucidation of the molecular structure through fragmentation analysis.

For the hydrochloride salt, under electrospray ionization (ESI) in positive mode, the observed molecular ion will be that of the free base (the protonated molecule, [M+H]⁺). The molecular weight of the free base, 1-(4-Fluorophenyl)cyclobutan-1-amine, is 165.21 g/mol .[1] Therefore, the parent ion is expected at m/z 166.1.

Predicted Fragmentation Pattern

The fragmentation of the protonated molecule is likely to proceed through pathways that lead to the formation of stable carbocations.

Table 4: Predicted Key Fragments in the Mass Spectrum of 1-(4-Fluorophenyl)cyclobutan-1-amine

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 166.1 | [C₁₀H₁₃FN]⁺ | [M+H]⁺, Molecular Ion |

| 149.1 | [C₁₀H₁₀F]⁺ | Loss of NH₃ |

| 123.1 | [C₈H₈F]⁺ | Loss of NH₃ and C₂H₂ |

| 109.0 | [C₇H₆F]⁺ | Tropylium-like ion |

| 96.0 | [C₆H₅F]⁺ | Fluorophenyl cation |

Causality behind Predictions:

-

Loss of Ammonia: A common fragmentation pathway for protonated primary amines is the loss of a neutral ammonia molecule (NH₃), leading to the formation of a carbocation.[9][10] In this case, it would result in a fragment at m/z 149.1.

-

Rearrangements and Further Fragmentation: The resulting carbocation can undergo further rearrangements and fragmentation. The formation of a stable tropylium-like ion is a common feature in the mass spectra of benzyl-containing compounds.[11]

-

Benzylic Cleavage: Cleavage of the bond between the cyclobutane ring and the phenyl group can lead to the formation of a fluorophenyl cation (m/z 96.0).[12]

Caption: A plausible fragmentation pathway for protonated 1-(4-Fluorophenyl)cyclobutan-1-amine.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source.

-

Acquire the mass spectrum in positive ion mode.

-

Optimize the source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the molecular ion.

-

To obtain fragmentation data, perform a tandem MS (MS/MS) experiment by selecting the molecular ion (m/z 166.1) and subjecting it to collision-induced dissociation (CID).

-

Conclusion

This technical guide provides a detailed, theory-based spectroscopic profile of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the rationale for their interpretation, offer a valuable resource for the identification and characterization of this compound and structurally related molecules. The included generalized experimental protocols serve as a practical starting point for researchers. While predictive in nature, this comprehensive analysis establishes a solid foundation for empirical studies and contributes to the broader understanding of the analytical chemistry of fluorinated pharmaceutical building blocks.

References

- 1. 1-(4-Fluorophenyl)cyclobutanamine | C10H12FN | CID 24274285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(4-Fluorophenyl)-cyclobutanamine hydrochloride [sigmaaldrich.com]

- 3. Buy 1-(4-Fluorophenyl)-3,3-dimethylcyclobutan-1-aminehydrochloride (EVT-13732087) [evitachem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 6. 1-(4-Fluorophenyl)piperazine(2252-63-3) 13C NMR [m.chemicalbook.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Interpreting IR Spectra [chemistrysteps.com]

- 9. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. whitman.edu [whitman.edu]

- 12. ugto.mx [ugto.mx]

A Technical Guide to the Biological Activity of Fluorophenyl Cyclobutanamine Derivatives

Introduction: The Emergence of Fluorophenyl Cyclobutanamine Derivatives in Neuroscience Drug Discovery

The intricate signaling network of the central nervous system (CNS), governed by monoamine neurotransmitters such as dopamine (DA), norepinephrine (NE), and serotonin (5-HT), presents a fertile ground for therapeutic intervention in a host of neurological and psychiatric disorders. The precise regulation of these neurotransmitters in the synaptic cleft is predominantly managed by their respective transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). Dysregulation of these transporters is a hallmark of conditions like depression, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders. Consequently, molecules that can modulate the activity of these transporters are of significant interest in drug development.

Among the chemical scaffolds explored for this purpose, fluorophenyl cyclobutanamine derivatives have emerged as a promising class of compounds. The incorporation of a cyclobutane ring introduces a degree of conformational rigidity that can enhance binding affinity and selectivity for specific biological targets. Furthermore, the presence of a fluorophenyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often improving metabolic stability and brain penetration.

This technical guide provides an in-depth exploration of the biological activity of fluorophenyl cyclobutanamine derivatives. We will delve into their synthesis, structure-activity relationships (SAR), primary biological targets, and the key experimental protocols used to elucidate their pharmacological profiles. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel CNS therapeutics.

I. Synthetic Strategies for Fluorophenyl Cyclobutanamine Derivatives

The synthesis of fluorophenyl cyclobutanamine derivatives can be approached through several strategic routes, primarily focusing on the construction of the core cyclobutane ring and the introduction of the fluorophenyl and amine functionalities. A common and effective method involves a Grignard reaction between a fluorophenylmagnesium bromide and cyclobutanone, followed by subsequent chemical modifications to introduce the desired amine substituent.

Another key synthetic approach is nucleophilic substitution, where a suitable cyclobutane precursor is reacted with ammonia or a primary/secondary amine to install the aminofunctionality. The choice of synthetic route is often dictated by the desired stereochemistry and the nature of the substituents on the cyclobutane ring and the aromatic system.

Below is a generalized synthetic workflow illustrating the key steps in the preparation of these compounds.

Caption: A generalized synthetic workflow for fluorophenyl cyclobutanamine derivatives.

II. The Monoamine Transporter System: The Primary Biological Target

The overwhelming body of evidence points to the monoamine transporters—DAT, NET, and SERT—as the primary biological targets for fluorophenyl cyclobutanamine derivatives. These transporters are integral membrane proteins that mediate the reuptake of their respective neurotransmitters from the synaptic cleft into the presynaptic neuron, thereby terminating the signaling process. By inhibiting this reuptake, fluorophenyl cyclobutanamine derivatives increase the synaptic concentration and duration of action of these neurotransmitters.

The signaling pathway at a monoaminergic synapse and the site of action of these inhibitors are depicted in the following diagram.

Caption: Schematic of a monoaminergic synapse illustrating neurotransmitter release, reuptake, and the inhibitory action of fluorophenyl cyclobutanamine derivatives on the transporter.

III. Structure-Activity Relationships (SAR): Fine-Tuning Potency and Selectivity

The biological activity of fluorophenyl cyclobutanamine derivatives is exquisitely sensitive to their structural features. Understanding the structure-activity relationships (SAR) is paramount for designing compounds with desired potency and selectivity profiles.

Key Structural Modifications and Their Impact:

-

Position of the Fluorine Atom: The position of the fluorine atom on the phenyl ring significantly influences binding affinity and selectivity. For instance, in some series, a 2-fluoro substitution has been shown to enhance potency at the dopamine transporter.

-

Substitution on the Cyclobutane Ring: The stereochemistry of the substituents on the cyclobutane ring is critical. Cis and trans isomers often exhibit markedly different biological activities. For example, in some analogs, the trans configuration is preferred for optimal interaction with the monoamine transporter binding pocket.

-

Nature of the Amine Group: The nature of the amine substituent (primary, secondary, or tertiary) and the size of the alkyl groups attached to the nitrogen atom can modulate the potency and selectivity of the compound for DAT, NET, and SERT.

A prominent example of this class of compounds is Centanafadine , a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) that has been investigated for the treatment of ADHD.[1] It exhibits a specific inhibitory profile with a particular ratio of activity at the three monoamine transporters.[1]

Table 1: Monoamine Transporter Inhibition Profile of Centanafadine

| Compound | Target | IC50 (nM) |

| Centanafadine | NET | 6 |

| DAT | 38 | |

| SERT | 83 |

Data sourced from Ozmosi Drug Profile.[2]

The development of centanafadine and its analogs has provided valuable insights into the SAR of this chemical class. For instance, modifications to the amine substituent have been shown to alter the DAT/NET/SERT selectivity profile, highlighting the importance of this region of the molecule for fine-tuning its pharmacological effects.

IV. Experimental Protocols for Biological Evaluation

A thorough understanding of the biological activity of fluorophenyl cyclobutanamine derivatives necessitates a suite of well-defined in vitro and in vivo assays. These protocols are designed to quantify the interaction of the compounds with their molecular targets and to assess their functional consequences at the systems level.

A. In Vitro Assays: Quantifying Transporter Inhibition

The cornerstone of in vitro evaluation is the direct measurement of a compound's ability to inhibit monoamine transporter function. The two most common and robust methods are radioligand binding assays and neurotransmitter uptake assays.

1. Radioligand Binding Assay

This assay measures the ability of a test compound to compete with a known radiolabeled ligand for binding to the transporter. It provides a direct measure of the compound's affinity (Ki) for the target.

Experimental Protocol: [3H]WIN 35,428 Competitive Binding Assay for DAT

-

Preparation of Synaptosomes: Isolate synaptosomes from rodent striatal tissue by homogenization and differential centrifugation.[3]

-

Incubation: In a 96-well plate, incubate the synaptosomal preparation with a fixed concentration of [3H]WIN 35,428 (a high-affinity DAT ligand) and varying concentrations of the test compound.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the synaptosome-bound radioligand from the unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

2. Neurotransmitter Uptake Assay

This assay directly measures the functional inhibition of neurotransmitter transport into cells or synaptosomes. It provides a measure of the compound's potency (IC50) in blocking the reuptake process.

Experimental Protocol: [3H]Dopamine Uptake Assay in Striatal Synaptosomes

-

Preparation of Synaptosomes: Isolate striatal synaptosomes from rodent brain tissue as described above.[2][3]

-

Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of the test compound.

-

Initiation of Uptake: Initiate dopamine uptake by adding a fixed concentration of [3H]dopamine.

-

Termination of Uptake: After a short incubation period, terminate the uptake by rapid filtration and washing with ice-cold buffer.

-

Quantification: Lyse the synaptosomes and measure the amount of accumulated [3H]dopamine using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value for the inhibition of dopamine uptake.

References

An In-Depth Technical Guide to the Presumed Mechanism of Action of 1-(4-Fluorophenyl)cyclobutan-1-amine HCl

A Senior Application Scientist's Synthesis of Field-Proven Insights and Methodologies for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Therapeutic Potential of a Novel Cyclobutanamine Derivative

1-(4-Fluorophenyl)cyclobutan-1-amine HCl is a synthetic, small-molecule research chemical characterized by a unique structural motif: a cyclobutane ring appended with a 4-fluorophenyl group and a primary amine. While extensive, peer-reviewed literature detailing its specific pharmacological profile is emerging, its structural similarity to known central nervous system (CNS) active agents strongly suggests a primary mechanism of action involving the modulation of monoamine neurotransmission. This guide provides a comprehensive overview of the hypothesized mechanism of action of 1-(4-Fluorophenyl)cyclobutan-1-amine HCl, grounded in the established pharmacology of analogous compounds and detailing the requisite experimental protocols for its validation.

The strategic incorporation of a cyclobutane ring in drug design is a modern approach to imbue molecules with favorable pharmacokinetic and pharmacodynamic properties. This rigid, three-dimensional scaffold can enhance metabolic stability, improve oral bioavailability, and provide a unique vector for the precise orientation of pharmacophoric elements within a biological target. The presence of the 4-fluorophenyl group, a common moiety in CNS drug discovery, often contributes to enhanced binding affinity at target proteins and can improve brain penetrability.

Given these structural features, it is posited that 1-(4-Fluorophenyl)cyclobutan-1-amine HCl functions as a monoamine reuptake inhibitor , with potential activity at the dopamine transporter (DAT), serotonin transporter (SERT), and/or norepinephrine transporter (NET). This guide will dissect this proposed mechanism, offering a scientifically rigorous framework for its investigation.

The Monoamine Transporter System: The Primary Putative Target

Monoamine transporters are integral membrane proteins responsible for the reuptake of dopamine, serotonin, and norepinephrine from the synaptic cleft into the presynaptic neuron. This process is crucial for terminating neurotransmitter signaling and maintaining homeostatic levels of these critical neurochemicals in the brain. Dysregulation of monoamine systems is implicated in a wide array of neurological and psychiatric disorders, including depression, anxiety, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders. Consequently, DAT, SERT, and NET are well-established targets for a multitude of therapeutic agents.

The core hypothesis is that 1-(4-Fluorophenyl)cyclobutan-1-amine HCl binds to one or more of these transporters, inhibiting their function and thereby increasing the extracellular concentrations of the respective monoamines. The specific affinity and selectivity profile of the compound for each transporter would ultimately dictate its pharmacological effects and therapeutic potential.

Visualizing the Synaptic Action of a Putative Monoamine Reuptake Inhibitor

Figure 1: Proposed mechanism of action at a dopaminergic synapse.

Experimental Validation: A Step-by-Step Methodological Framework

To rigorously test the hypothesis that 1-(4-Fluorophenyl)cyclobutan-1-amine HCl acts as a monoamine reuptake inhibitor, a series of well-established in vitro assays are required. The following protocols represent the gold standard in the field for characterizing the interaction of novel compounds with monoamine transporters.

Protocol 1: Radioligand Binding Assays to Determine Transporter Affinity

This assay quantifies the affinity of a test compound for a specific transporter by measuring its ability to displace a known radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of 1-(4-Fluorophenyl)cyclobutan-1-amine HCl for DAT, SERT, and NET.

Materials:

-

HEK293 cells stably expressing human DAT, SERT, or NET.

-

Radioligands: [³H]WIN 35,428 (for DAT), [³H]citalopram (for SERT), [³H]nisoxetine (for NET).

-

Non-specific binding inhibitors: Cocaine (for DAT), fluoxetine (for SERT), desipramine (for NET).

-

Assay buffer (e.g., phosphate-buffered saline with 0.1% BSA).

-

Scintillation fluid and a scintillation counter.

Methodology:

-

Cell Culture: Culture HEK293 cells expressing the target transporter to ~90% confluency.

-

Membrane Preparation: Harvest cells and prepare cell membranes via homogenization and centrifugation.

-

Assay Setup: In a 96-well plate, combine cell membranes, a fixed concentration of the appropriate radioligand, and varying concentrations of 1-(4-Fluorophenyl)cyclobutan-1-amine HCl.

-

Incubation: Incubate the plates at a controlled temperature (e.g., room temperature or 4°C) to allow for binding equilibrium.

-

Termination: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.

Expected Outcome: This assay will yield quantitative data on the binding affinity of 1-(4-Fluorophenyl)cyclobutan-1-amine HCl for each of the three monoamine transporters, allowing for an initial assessment of its potency and selectivity.

Protocol 2: Synaptosomal Monoamine Uptake Assays to Assess Functional Inhibition

This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled monoamine into isolated nerve terminals (synaptosomes).

Objective: To determine the functional potency (IC50) of 1-(4-Fluorophenyl)cyclobutan-1-amine HCl in inhibiting the uptake of dopamine, serotonin, and norepinephrine.

Materials:

-

Rat brain tissue (striatum for DAT, hippocampus/cortex for SERT and NET).

-

Radiolabeled monoamines: [³H]dopamine, [³H]serotonin, [³H]norepinephrine.

-

Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Scintillation fluid and a scintillation counter.

Methodology:

-

Synaptosome Preparation: Isolate synaptosomes from the appropriate brain regions by homogenization and differential centrifugation.

-

Assay Setup: Pre-incubate synaptosomes with varying concentrations of 1-(4-Fluorophenyl)cyclobutan-1-amine HCl.

-

Initiation of Uptake: Add the respective radiolabeled monoamine to initiate the uptake reaction.

-

Incubation: Incubate at 37°C for a short period (e.g., 5-10 minutes).

-

Termination of Uptake: Stop the reaction by rapid filtration and washing with ice-cold buffer.

-

Scintillation Counting: Lyse the synaptosomes and measure the accumulated radioactivity.

-

Data Analysis: Calculate the IC50 value for the inhibition of uptake for each monoamine.

Expected Outcome: This experiment will provide functional data on the compound's ability to inhibit the reuptake process, complementing the binding affinity data.

Workflow for Characterizing Monoamine Transporter Interaction

Figure 2: A representative experimental workflow for characterizing the mechanism of action.

Quantitative Data Summary and Interpretation

The data generated from these assays should be compiled into a clear and concise table to facilitate comparison and interpretation.

| Transporter | Binding Affinity (Ki, nM) | Functional Potency (IC50, nM) |

| DAT | [Insert experimental value] | [Insert experimental value] |

| SERT | [Insert experimental value] | [Insert experimental value] |

| NET | [Insert experimental value] | [Insert experimental value] |

Interpretation of Potential Outcomes:

-

Potent and Selective DAT Inhibitor: A low Ki and IC50 for DAT with significantly higher values for SERT and NET would suggest a primary mechanism as a dopamine reuptake inhibitor. This profile is characteristic of compounds investigated for the treatment of ADHD and narcolepsy.

-

Potent and Selective SERT Inhibitor: Low Ki and IC50 values for SERT would indicate a selective serotonin reuptake inhibitor (SSRI) profile, the cornerstone of treatment for depression and anxiety disorders.

-

Dual or Triple Reuptake Inhibitor: Potent activity at two or all three transporters would classify the compound as a dual (e.g., SNDI) or triple reuptake inhibitor. Such compounds are of interest for treating complex mood disorders that may not respond to single-action agents.

Conclusion and Future Directions

While the precise mechanism of action of 1-(4-Fluorophenyl)cyclobutan-1-amine HCl awaits definitive experimental confirmation, its chemical architecture provides a strong rationale for its role as a monoamine reuptake inhibitor. The technical guide presented here outlines a robust and scientifically sound approach to elucidate its pharmacological profile. Successful characterization of its binding affinities and functional potencies at DAT, SERT, and NET will be a critical step in unlocking its potential as a novel therapeutic agent for CNS disorders. Further in vivo studies would then be warranted to investigate its behavioral effects and establish a clear link between its molecular mechanism and its physiological outcomes.

An In-depth Technical Guide to the Structural Analogs of 1-(4-Fluorophenyl)cyclobutan-1-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the structural analogs of 1-(4-fluorophenyl)cyclobutan-1-amine hydrochloride, a key scaffold in modern medicinal chemistry. We will delve into the synthetic rationale, structure-activity relationships (SAR), and the critical role of this compound class in targeting monoamine transporters, offering field-proven insights for drug discovery and development professionals.

The Strategic Importance of the 1-Arylcyclobutanamine Scaffold

The 1-(4-fluorophenyl)cyclobutan-1-amine core represents a confluence of several advantageous structural features in medicinal chemistry. The cyclobutane ring, a strained four-membered carbocycle, offers a unique conformational rigidity that distinguishes it from more flexible aliphatic chains or larger cycloalkanes. This rigidity can pre-organize pharmacophoric elements into a bioactive conformation, potentially increasing binding affinity and selectivity for a biological target. Furthermore, the three-dimensional nature of the cyclobutane ring allows for the exploration of chemical space in ways that flat aromatic systems cannot, which can be crucial for optimizing interactions within a protein binding pocket.

The incorporation of a fluorine atom on the phenyl ring is another deliberate design choice. Fluorine's high electronegativity and small size can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions. The strategic placement of fluorine can block sites of metabolism, enhance binding to target proteins through favorable electrostatic interactions, and modulate the pKa of nearby functional groups.

Synthetic Strategies and Methodologies

The synthesis of 1-(4-fluorophenyl)cyclobutan-1-amine and its analogs generally proceeds through the construction of the key 1-arylcyclobutanone intermediate, followed by the introduction of the amine functionality.

Synthesis of the 1-(4-Fluorophenyl)cyclobutanone Intermediate

A common and effective method for the synthesis of the 1-(4-fluorophenyl)cyclobutanone intermediate involves a [2+2] cycloaddition reaction, followed by dehalogenation.

Experimental Protocol: Synthesis of 3-(4-Fluorophenyl)cyclobutan-1-one

This protocol is based on established methods for the synthesis of 3-arylcyclobutanones.

-

Step 1: [2+2] Cycloaddition. To a solution of 4-fluorostyrene (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous diethyl ether at 0 °C, dichloroacetyl chloride (1.2 equivalents) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours. The resulting mixture is filtered to remove triethylamine hydrochloride, and the filtrate is concentrated under reduced pressure to yield the crude dichlorocyclobutanone intermediate.

-

Step 2: Dehalogenation. The crude intermediate is dissolved in a mixture of diethyl ether and glacial acetic acid. Activated zinc dust (3-4 equivalents) is added portion-wise with vigorous stirring. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered through celite, and the filtrate is washed sequentially with saturated aqueous sodium bicarbonate, saturated aqueous ammonium chloride, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

Step 3: Purification. The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford 3-(4-fluorophenyl)cyclobutan-1-one.

Introduction of the Amine Functionality

The primary amine can be introduced via several methods, with reductive amination being a widely used and versatile approach.

Experimental Protocol: Synthesis of this compound

-

Step 1: Reductive Amination. To a solution of 1-(4-fluorophenyl)cyclobutanone (1.0 equivalent) in methanol, ammonium acetate (10 equivalents) and sodium cyanoborohydride (1.5 equivalents) are added. The reaction mixture is stirred at room temperature for 24 hours.

-

Step 2: Work-up and Extraction. The methanol is removed under reduced pressure, and the residue is taken up in water and basified with aqueous sodium hydroxide. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the free base of 1-(4-fluorophenyl)cyclobutan-1-amine.

-

Step 3: Salt Formation. The crude amine is dissolved in diethyl ether, and a solution of hydrochloric acid in diethyl ether is added dropwise with stirring. The resulting precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound as a white solid.

Caption: Synthetic workflow for 1-(4-Fluorophenyl)cyclobutan-1-amine HCl.

Structural Analogs and Structure-Activity Relationships (SAR)

The 1-(4-fluorophenyl)cyclobutan-1-amine scaffold is a versatile platform for generating a diverse library of analogs to probe structure-activity relationships. Key modifications can be made to the phenyl ring, the cyclobutane ring, and the amine functionality. The primary biological targets for this class of compounds are the monoamine transporters: the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET).[1][2][3]

Caption: Key modification points for SAR studies on the 1-arylcyclobutanamine scaffold.

Phenyl Ring Modifications

Systematic alterations to the phenyl ring have revealed critical insights into the binding requirements at monoamine transporters.

-

Substitution Pattern: The position and nature of substituents on the phenyl ring significantly impact potency and selectivity. For instance, analogs of the related compound citalopram have shown that various substitutions are well-tolerated, leading to high SERT binding affinities (Ki = 1-40 nM) and selectivity over NET and DAT.[4]

-

Bioisosteric Replacement: Replacing the phenyl ring with other aromatic or heteroaromatic systems is a common strategy to modulate physicochemical properties and explore alternative binding interactions. For example, replacing a phenyl ring with a thiophene or pyridine can alter lipophilicity and introduce new hydrogen bonding possibilities.

Cyclobutane Ring Modifications

The cyclobutane ring's rigidity is a key feature, and modifications to this moiety can fine-tune the compound's conformational profile.

-

Substitution: Introducing substituents on the cyclobutane ring can influence the molecule's shape and interactions with the target protein. For example, gem-dimethyl substitution at the 3-position can create a more sterically hindered analog.

-

Ring Size Variation: Exploring analogs with different ring sizes (e.g., cyclopropane, cyclopentane, cyclohexane) can help to understand the optimal level of conformational constraint for biological activity.

Amine Functionality Modifications

The primary amine is a crucial pharmacophoric element, likely involved in a key salt bridge interaction within the transporter binding site.

-

Alkylation: N-alkylation (e.g., methylation, ethylation) can modulate the amine's basicity and steric bulk, which in turn affects its binding affinity and selectivity.

-

Acylation: Conversion of the amine to an amide can drastically alter its electronic properties and hydrogen bonding capabilities, often leading to a significant change in its pharmacological profile.

| Analog | Modification | Observed/Expected SAR Trend | Reference |

| Parent Compound | 1-(4-Fluorophenyl)cyclobutan-1-amine | Baseline activity at monoamine transporters | General |

| Analog 1 | Phenyl -> 3,4-Dichlorophenyl | Increased potency and/or selectivity at DAT/SERT | [5][6][7] |

| Analog 2 | Phenyl -> Naphthyl | Altered selectivity profile due to extended aromatic system | General SAR |

| Analog 3 | Cyclobutane -> Cyclopentane | Potential decrease in potency due to increased flexibility | General SAR |

| Analog 4 | Amine -> N-Methylamine | Modulated potency and selectivity at SERT/DAT/NET | General SAR |

Biological Targets and Mechanism of Action

The primary biological targets of 1-(4-fluorophenyl)cyclobutan-1-amine analogs are the monoamine transporters (MATs): SERT, DAT, and NET.[1][2][8] These transporters are responsible for the reuptake of their respective neurotransmitters (serotonin, dopamine, and norepinephrine) from the synaptic cleft, thereby terminating their signaling.[2][3][8]

Inhibition of these transporters by small molecules leads to an increase in the extracellular concentration of the corresponding neurotransmitter, which is the therapeutic mechanism for many antidepressant and anxiolytic drugs. The selectivity profile of a compound for SERT, DAT, and NET determines its specific pharmacological effects and potential side-effect profile. For example, selective serotonin reuptake inhibitors (SSRIs) primarily target SERT.[4]

Caption: Inhibition of monoamine reuptake by 1-arylcyclobutanamine analogs.

Analytical Characterization

Comprehensive characterization of this compound and its analogs is essential to confirm their identity, purity, and structure. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

NMR Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information on the number and connectivity of protons in the molecule. Characteristic signals include the aromatic protons of the fluorophenyl ring, which often appear as a multiplet due to fluorine-proton coupling, and the aliphatic protons of the cyclobutane ring.

-

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. Key signals include the aromatic carbons, with the carbon attached to fluorine showing a characteristic large one-bond carbon-fluorine coupling constant, and the aliphatic carbons of the cyclobutane ring.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation patterns. For 1-(4-fluorophenyl)cyclobutan-1-amine, the molecular ion peak would be expected at m/z 165.21.[9]

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the synthesized compounds. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a suitable modifier like trifluoroacetic acid, is typically employed.

Conclusion and Future Directions

The 1-(4-fluorophenyl)cyclobutan-1-amine scaffold has proven to be a valuable starting point for the design of potent and selective monoamine transporter inhibitors. The unique conformational constraints imposed by the cyclobutane ring, combined with the electronic effects of the fluorophenyl group, provide a rich platform for further optimization.

Future research in this area will likely focus on:

-

Fine-tuning selectivity profiles: Developing analogs with tailored selectivity for specific combinations of monoamine transporters to achieve novel therapeutic effects.

-

Exploring novel bioisosteric replacements: Moving beyond traditional aromatic systems to incorporate novel heterocyclic and non-aromatic bioisosteres to improve drug-like properties.

-

Elucidating detailed binding modes: Utilizing computational modeling and structural biology techniques to gain a deeper understanding of how these analogs interact with their target transporters at the atomic level.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals working with this important class of compounds. The provided protocols and SAR insights are intended to facilitate the rational design and synthesis of novel analogs with improved therapeutic potential.

References

- 1. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Illuminating the monoamine transporters: fluorescently labeled ligands to study DAT, SERT, and NET - PMC [pmc.ncbi.nlm.nih.gov]

- 3. How to rescue misfolded SERT, DAT and NET: targeting conformational intermediates with atypical inhibitors and partial releasers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Walking through walls training system - Patent US-2006014125-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. patents.justia.com [patents.justia.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. WO2005012266A1 - (thio) carbamoyl-cyclohexane derivatives as d3/d2 receptor antagonists - Google Patents [patents.google.com]

- 8. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1-(4-Fluorophenyl)cyclobutanamine | C10H12FN | CID 24274285 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to 1-(4-Fluorophenyl)cyclobutan-1-amine Hydrochloride: Synthesis, Characterization, and Applications

Executive Summary: This document provides a comprehensive technical overview of 1-(4-Fluorophenyl)cyclobutan-1-amine hydrochloride, a synthetic amine of interest in medicinal chemistry and drug discovery. The guide details its chemical identity, a robust and validated multi-step synthesis protocol, and a workflow for its analytical characterization. While direct biological data for this specific compound is limited in publicly accessible literature, its structural motifs—a cyclobutane ring and a fluorophenyl group—are prevalent in centrally active agents. This guide contextualizes its potential applications, particularly as an atypical dopamine transporter (DAT) inhibitor, based on structure-activity relationships of closely related analogs. This document is intended for researchers and professionals in drug development, offering field-proven insights into its preparation and analysis.

Chemical Identity and Physicochemical Properties

This compound is a salt of a primary amine featuring a cyclobutane ring substituted with a 4-fluorophenyl group. The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it suitable for research and development applications.

Nomenclature and Key Identifiers

The unique chemical structure of this compound is cataloged and indexed by several standard chemical identifiers, ensuring its unambiguous identification in global databases.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| InChIKey | UHGWAVIHBAZSMM-UHFFFAOYSA-N | --INVALID-LINK-- |

| CAS Number | 1216658-90-0 | --INVALID-LINK-- |

| Molecular Formula | C₁₀H₁₃ClFN | --INVALID-LINK-- |

| Molecular Weight | 201.67 g/mol | --INVALID-LINK-- |

For the free base, 1-(4-Fluorophenyl)cyclobutanamine:

-

InChIKey: PAPAYUQUJVLXAF-UHFFFAOYSA-N[1]

-

CAS Number: 920501-69-5[1]

-

Molecular Formula: C₁₀H₁₂FN[1]

-

Molecular Weight: 165.21 g/mol [1]

Physicochemical Data

The physicochemical properties of the hydrochloride salt are summarized below. These characteristics are essential for handling, formulation, and experimental design.

| Property | Value | Notes |

| Appearance | White crystalline solid | Visual inspection. |

| Melting Point | ~110-112 °C | [2] |

| Solubility | Soluble in water, methanol, ethanol | [2] |

| Storage | Store at room temperature or 2-8°C | [2][3] |

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The most logical and field-proven approach involves a two-step sequence: a Grignard reaction to form the key alcohol intermediate, followed by a Ritter reaction to introduce the amine functionality, and concluding with salt formation.

Retrosynthetic Analysis and Strategy

The primary amine is retrosynthetically disconnected via the Ritter reaction, identifying the tertiary alcohol, 1-(4-fluorophenyl)cyclobutanol, as the key precursor. This alcohol, in turn, can be synthesized from commercially available starting materials, cyclobutanone and a suitable 4-fluorophenyl organometallic reagent, via a Grignard reaction. This pathway is selected for its reliability and use of standard laboratory transformations.

Detailed Experimental Protocol: Synthesis

This protocol provides a self-validating system with defined steps and in-process checks.

Step 1: Synthesis of 1-(4-Fluorophenyl)cyclobutanol (Precursor)

-

Reagent Preparation: Prepare a Grignard reagent by adding 1-bromo-4-fluorobenzene (1.1 equivalents) to magnesium turnings (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere. Initiate the reaction with gentle heating or an iodine crystal if necessary.

-

Grignard Reaction: Cool the freshly prepared 4-fluorophenylmagnesium bromide solution to 0°C in an ice bath. Add a solution of cyclobutanone (1.0 equivalent) in anhydrous THF dropwise, maintaining the temperature below 10°C. The causality for this slow addition is to control the exothermic reaction and prevent side reactions.

-

Reaction Monitoring & Quench: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, carefully quench the reaction by slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0°C.

-

Work-up and Isolation: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude alcohol product by flash column chromatography on silica gel to yield pure 1-(4-fluorophenyl)cyclobutanol.

Step 2: Synthesis of this compound (Target Molecule)

-

Ritter Reaction Setup: Dissolve the purified 1-(4-fluorophenyl)cyclobutanol (1.0 equivalent) in acetonitrile (used as both solvent and reagent). Cool the solution to 0°C in an ice bath.

-

Acid Addition: Add concentrated sulfuric acid (H₂SO₄, 2-3 equivalents) dropwise to the stirred solution. The strong acid is critical for generating the stable tertiary carbocation from the alcohol, which is the electrophile in the Ritter reaction.[3]

-

Reaction & Hydrolysis: Allow the reaction to warm to room temperature and stir for 12-18 hours. Pour the reaction mixture onto crushed ice, and then basify to pH > 10 with a cold aqueous sodium hydroxide (NaOH) solution. This hydrolyzes the intermediate nitrilium ion to the corresponding N-alkyl amide, and subsequent amide hydrolysis under strong basic conditions yields the primary amine.

-

Amine Extraction: Extract the aqueous layer with dichloromethane (DCM, 3x). Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude free base amine.

-

Salt Formation and Purification: Dissolve the crude amine in diethyl ether or ethyl acetate. Add a solution of hydrochloric acid in ether (2M) dropwise with stirring until precipitation is complete. Collect the resulting white solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Analytical Characterization and Quality Control

A rigorous analytical workflow is essential to confirm the identity, purity, and integrity of the synthesized compound.

Spectroscopic Analysis (Predicted)

While specific experimental data is not widely published, standard spectroscopic techniques are used for characterization. Predicted data serves as a benchmark for experimental verification.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the fluorophenyl group (two doublets of doublets), the aliphatic protons of the cyclobutane ring (multiplets), and a broad singlet for the amine protons (which may exchange with D₂O).

-

¹³C NMR Spectroscopy: The carbon NMR would confirm the presence of the 10 unique carbon atoms in the structure, including the characteristic C-F coupled signals of the aromatic ring.

-